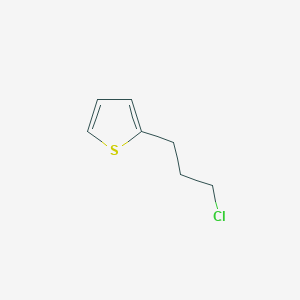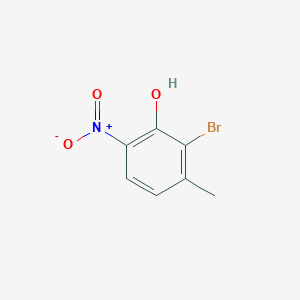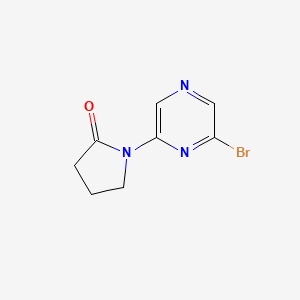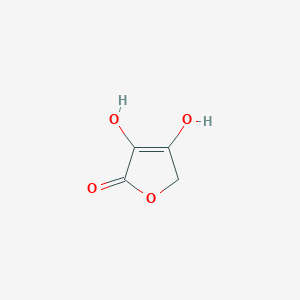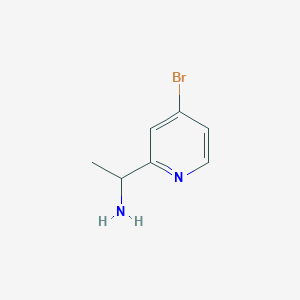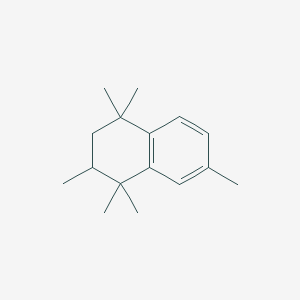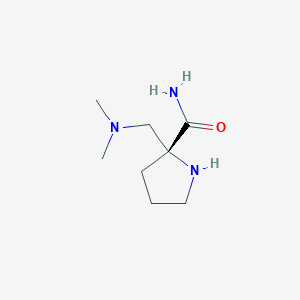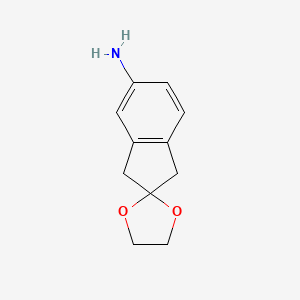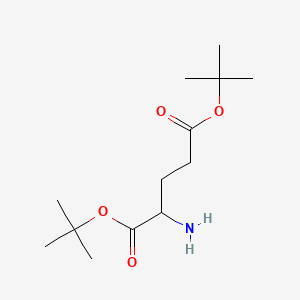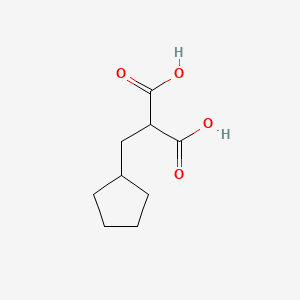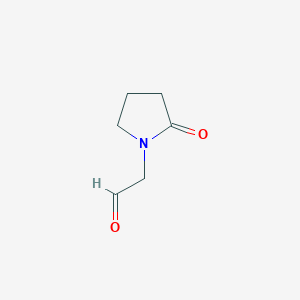
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE
Vue d'ensemble
Description
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is a useful research compound known for its diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, metal alkoxides, lithium diisopropylamine, and various haloacetic acid esters .
Major Products
The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and their derivatives .
Applications De Recherche Scientifique
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE has numerous applications in scientific research, including:
Chemistry: It is used in the synthesis of various chemical intermediates and derivatives.
Biology: The compound is studied for its potential biological activities, including psychotropic and cerebroprotective effects.
Medicine: It is used in the development of medicinal compounds for the treatment of central nervous system and cerebrovascular disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE include:
Piracetam: A well-known nootropic drug with similar structural features.
Phenylpiracetam: Another nootropic compound with enhanced potency compared to piracetam
Uniqueness
This compound is unique due to its specific chemical structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-(2-oxopyrrolidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2 |
Clé InChI |
ACXTWBMTKJWKOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
